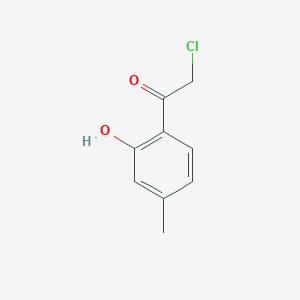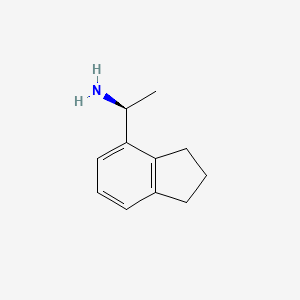
4-(4-Fluoro-3-methylphenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoro-3-methylphenyl)butan-2-one is an organic compound with the molecular formula C11H13FO It is a derivative of butanone, featuring a fluorine atom and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methylphenyl)butan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-fluoro-3-methylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position, due to the resonance stabilization of the intermediate carbocation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed:
Oxidation: 4-(4-Fluoro-3-methylphenyl)butanoic acid.
Reduction: 4-(4-Fluoro-3-methylphenyl)butanol.
Substitution: 4-(4-Fluoro-3-methylphenyl)-2-bromobutane.
Scientific Research Applications
4-(4-Fluoro-3-methylphenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)butan-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The compound can act as an electrophile in substitution reactions, forming stable intermediates that further react to produce desired products.
Comparison with Similar Compounds
- 4-(4-Fluorophenyl)butan-2-one
- 4-(3-Methylphenyl)butan-2-one
- 4-(4-Methylphenyl)butan-2-one
Comparison: 4-(4-Fluoro-3-methylphenyl)butan-2-one is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, making it more reactive in certain chemical reactions compared to its analogs.
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
4-(4-fluoro-3-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H13FO/c1-8-7-10(4-3-9(2)13)5-6-11(8)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
QQKIDHLQIMAMHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-Bromopropyl)benzo[d]thiazole](/img/structure/B13602136.png)





![1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)


![2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid](/img/structure/B13602211.png)

